1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring, bromination of the pyrimidine, and coupling with the thiophene group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized under specific conditions.
Reduction: The bromopyrimidine moiety can be reduced to form different derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Similar compounds include other bromopyrimidine derivatives and thiophene-containing molecules. Compared to these compounds, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Comparison with Similar Compounds
- 5-Bromo-2-pyrimidinemethanamine
- 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one
- 1H-苯并三唑-1-基氧三吡咯烷基六氟磷酸盐 (PyBOP)
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKCXLIPMICDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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